tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1228183-72-9
VCID: VC3383634
InChI: InChI=1S/C13H12F3IN2O2/c1-12(2,3)21-11(20)19-6-9(17)8-4-7(13(14,15)16)5-18-10(8)19/h4-6H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C(F)(F)F)I
Molecular Formula: C13H12F3IN2O2
Molecular Weight: 412.15 g/mol

tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

CAS No.: 1228183-72-9

Cat. No.: VC3383634

Molecular Formula: C13H12F3IN2O2

Molecular Weight: 412.15 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate - 1228183-72-9

Specification

CAS No. 1228183-72-9
Molecular Formula C13H12F3IN2O2
Molecular Weight 412.15 g/mol
IUPAC Name tert-butyl 3-iodo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C13H12F3IN2O2/c1-12(2,3)21-11(20)19-6-9(17)8-4-7(13(14,15)16)5-18-10(8)19/h4-6H,1-3H3
Standard InChI Key CTOFYYMHNAVHTR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C(F)(F)F)I
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C(F)(F)F)I

Introduction

tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound that has garnered attention in the field of chemical synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a tert-butyl carboxylate group, an iodo substituent at the 3-position, and a trifluoromethyl group at the 5-position.

Synthesis and Applications

The synthesis of tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step reactions that require precise conditions to achieve the desired yield and purity. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds.

Synthesis Steps

  • Starting Materials: The synthesis often begins with pyrrolo[2,3-b]pyridine derivatives, which undergo iodination and trifluoromethylation reactions.

  • Protection and Activation: The introduction of a tert-butyl carboxylate group is typically achieved through esterification reactions, protecting the nitrogen atom and facilitating further modifications.

  • Purification: The final product is purified using chromatographic techniques to achieve high purity.

Commercial Availability

This compound is commercially available from several suppliers, including Avantor and Sunway Pharm Ltd., with varying purity levels and quantities. Prices can range significantly based on the quantity and purity required.

SupplierPurityQuantityPrice
Avantor≥95%500 mg-
Sunway Pharm Ltd.97%250 mg$190.00
Sunway Pharm Ltd.97%1 g$445.00
Sunway Pharm Ltd.97%5 g$1526.00

Research Findings

Research on tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is primarily focused on its role as a synthetic intermediate. The compound's unique structure makes it a valuable precursor for the synthesis of complex heterocyclic compounds with potential biological activity. Studies have explored its reactivity in various chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

Safety and Handling

Given its chemical structure, tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate should be handled with caution. It is advisable to follow standard laboratory safety protocols when handling this compound, including the use of protective equipment and proper ventilation.

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